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Compound of Interest

Compound Name: 6-Chloro-9-phenyl-9h-purine

Cat. No.: B1607346

For Researchers, Scientists, and Drug Development Professionals

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous
endogenous signaling molecules and a multitude of synthetic drugs. Among the vast landscape
of purine derivatives, 6-Chloro-9-phenyl-9H-purine emerges as a pivotal intermediate and a
molecule of significant interest. Its strategic substitution with a chlorine atom at the 6-position
renders it an exceptionally versatile precursor for the synthesis of a diverse array of more
complex purine analogues. The presence of the phenyl group at the 9-position, in turn,
influences its solubility, stability, and potential for specific biological interactions. This guide
aims to provide a comprehensive technical overview of 6-Chloro-9-phenyl-9H-purine, from its
fundamental properties and synthesis to its applications in drug discovery and the underlying
rationale for its use in contemporary research.

Core Molecular Attributes of 6-Chloro-9-phenyl-9H-
purine

CAS Number: 5470-24-6
Molecular Formula: C11H7CINa4[1]

IUPAC Name: 6-chloro-9-phenyl-9H-purine
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This molecule is characterized by a purine core, which is a bicyclic aromatic heterocycle, with a
chlorine atom attached to the C6 position of the pyrimidine ring and a phenyl group attached to
the N9 position of the imidazole ring.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Chloro-9-phenyl-9H-
purine is essential for its handling, formulation, and application in both chemical synthesis and
biological assays.

Property Value Source

Molecular Weight 230.65 g/mol Calculated

White or almost white
Appearance _ [2]
crystalline powder

158-161 °C (for the closely
Melting Point related 6-Chloro-9-phenyl-9H- [3]

purine-8-carbonitrile)

Predicted to be soluble in
DMSO and DMF,; sparingly

- _ Inferred from related purine
Solubility soluble in methanol and

_ structures.
ethanol; poorly soluble in

water.

Store at 2-8°C in an inert
Storage
atmosphere.

Note: Experimental data for the melting point of the unsubstituted 6-Chloro-9-phenyl-9H-
purine is not readily available in the searched literature. The provided value is for a closely
related derivative and should be considered as an estimate.

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of 6-
Chloro-9-phenyl-9H-purine. While a complete dataset for the parent compound is not
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available in the provided search results, the following represents the expected spectral
characteristics based on its structure and data from closely related analogues.

1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals
corresponding to the protons on the purine core and the phenyl ring. The C2-H and C8-H
protons of the purine ring will appear as singlets in the aromatic region. The protons of the
phenyl group will exhibit a multiplet pattern, also in the aromatic region. For the related
compound, 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, the C2-H proton appears as a singlet
at 8.91 ppm, and the aromatic protons of the phenyl group appear as multiplets between 7.59
and 7.70 ppm in CDCls.[3]

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display
distinct signals for each of the carbon atoms in the purine and phenyl rings. The chemical shifts
of the carbons in the purine ring are influenced by the electronegative nitrogen atoms and the
chlorine substituent. For 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, the carbon signals of the
purine and phenyl rings appear in the range of 109.7 to 155.2 ppm in CDCls.[3]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the molecule. For 6-Chloro-9-phenyl-9H-purine, the expected
molecular ion peak [M]* would be at m/z 230, with an isotopic peak at m/z 232 due to the
presence of the 3’Cl isotope. High-resolution mass spectrometry (HRMS) would provide a more
precise mass for elemental composition confirmation. The HRMS (ESI) for the [M+H]* ion of 6-
Chloro-9-phenyl-9H-purine-8-carbonitrile has been calculated as 256.0384 and found to be
256.0371.[3]

Synthesis of 6-Chloro-9-phenyl-9H-purine

The synthesis of 6-Chloro-9-phenyl-9H-purine can be achieved through several routes. A
common and efficient method involves the N-arylation of 6-chloropurine with a phenyl source.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming
carbon-nitrogen bonds.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This workflow illustrates the synthesis of 6-Chloro-9-phenyl-9H-purine from 6-chloropurine
and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling reaction. This reaction
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is favored for its high yields, tolerance of various functional groups, and relatively mild reaction
conditions.

Reactants

G’henylboronic_Acid

6-Chloropurine

Reaction Conditions

Solvent ) Suzuki-Miyaura 3
[(e.g., Toluene or DME/Hz0) Coupling 6-ChIoro-9-phenyl-9H-pur|n9

Base
(e.g., K2CO3)

g., Pd(PPhs)a4)

Pd Catalyst
(e.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Chloro-9-phenyl-9H-purine via Suzuki-Miyaura
coupling.

Detailed Experimental Protocol (Adapted from General
Procedures)
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This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of 6-
chloropurines.[4]

Materials:

6-Chloropurine

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
Anhydrous potassium carbonate (K2COs)

Anhydrous toluene

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions
Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux
condenser, add 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous
potassium carbonate (2.0 mmol).

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15
minutes to establish an inert atmosphere.

Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the
palladium catalyst, Pd(PPhs)s (0.05 mmol), followed by anhydrous toluene (10 mL).

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the
reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24
hours.
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o Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the
mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash
the filter cake with additional toluene.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate
in hexanes as the eluent.

o Characterization: The purified product should be characterized by *H NMR, 3C NMR, and
mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

 Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated
temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure
efficient catalytic turnover.

e Anhydrous Conditions: While some Suzuki couplings can be performed in agueous media,
the use of anhydrous solvent and reagents is often preferred to prevent side reactions, such
as the hydrolysis of the boronic acid.

o Base: The base is essential for the transmetalation step of the catalytic cycle, where the
phenyl group is transferred from boron to the palladium center. Potassium carbonate is a
commonly used and effective base for this purpose.

o Catalyst: Pd(PPhs)a4 is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective
for a wide range of substrates.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of 6-Chloro-9-phenyl-9H-purine lies in the reactivity of the
chlorine atom at the C6 position. This position is susceptible to nucleophilic aromatic
substitution (SNAr), allowing for the facile introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)
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The electron-withdrawing nature of the purine ring system activates the C6 position towards
attack by nucleophiles. This allows the chlorine atom to be displaced by a range of
nucleophiles, including amines, alcohols, and thiols.

G-Chloro-Q-phenyl-QH-purina SNAT

,@-Substituted-9-phenyl-9H-purin%————@

Nucleophile
(Nu-H)

Click to download full resolution via product page

Caption: General scheme for the nucleophilic aromatic substitution of 6-Chloro-9-phenyl-9H-
purine.

This reactivity is the foundation for creating libraries of 6-substituted purine derivatives for
structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with
various amines leads to the synthesis of a diverse range of 6-aminopurine derivatives, which
are analogues of the endogenous purine adenine.

Applications in Drug Discovery and Chemical
Biology

Purine analogues are a well-established class of therapeutic agents, with applications in
oncology, virology, and immunology.[4] 6-Chloro-9-phenyl-9H-purine serves as a key building
block in the synthesis of compounds targeting various biological processes.

Precursor for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling
pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases,
making purine derivatives attractive candidates for kinase inhibitors.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1607346?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Synthesis_of_Purine_Derivatives_for_Cytotoxicity_Assays.pdf
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The chlorine atom at the C6 position of 6-Chloro-9-phenyl-9H-purine can be displaced by
various nucleophiles to introduce functionalities that can interact with specific residues in the
ATP-binding pocket of a target kinase. This allows for the development of potent and selective
kinase inhibitors.

Synthesis Screening & Activity

SNAr Reactions X i i
St H o e o ey e
Cellular Effect
Therapeutic Effect
Dysregulated Gl Pathway Blockade
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(e.g., in Cancer)
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Caption: Conceptual workflow for the development of kinase inhibitors from 6-Chloro-9-
phenyl-9H-purine.

Potential Anticancer Activity

Numerous studies have explored the anticancer potential of 6-substituted purine derivatives.[5]
[6][7] These compounds can exert their effects through various mechanisms, including the
inhibition of cyclin-dependent kinases (CDKSs), which are key regulators of the cell cycle. By
inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

While specific studies on the biological activity of 6-Chloro-9-phenyl-9H-purine itself are
limited in the provided search results, its role as a precursor to biologically active molecules is
well-established. For example, derivatives of 6-chloro-9-substituted purines have shown
inhibitory activity against various cancer cell lines.
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Experimental Protocols for Biological Evaluation

To assess the potential of 6-Chloro-9-phenyl-9H-purine and its derivatives as therapeutic
agents, a variety of in vitro assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-
dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number
of viable cells present.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,
a derivative of 6-Chloro-9-phenyl-9H-purine) for a specified period (e.g., 48 or 72 hours).

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the
yellow MTT to purple formazan crystals.

» Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve
the formazan crystals.

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.
The ICso value (the concentration of the compound that inhibits cell growth by 50%) can be
determined by plotting a dose-response curve.

Conclusion

6-Chloro-9-phenyl-9H-purine is a molecule of significant strategic importance in the field of
medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and, most
importantly, the reactivity of its C6-chloro substituent make it an invaluable building block for
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the generation of diverse libraries of purine derivatives. As the quest for novel and more
effective therapeutics continues, particularly in the areas of oncology and kinase-mediated
diseases, the utility of 6-Chloro-9-phenyl-9H-purine as a versatile synthetic intermediate is set
to endure. This guide has provided a foundational understanding of this compound, intended to
empower researchers and scientists in their pursuit of new and impactful drug discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PubChemLite - 6-chloro-9-phenyl-9h-purine (C11H7CIN4) [pubchemlite.lcsb.uni.lu]
e 2. mdpi.com [mdpi.com]

e 3. mdpi.com [mdpi.com]

e 4. benchchem.com [benchchem.com]

o 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an
updated review - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]

e 7. From molecule to medicine: introducing emerging strategies to synthesize potent
anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-9-phenyl-9H-
purine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607346#6-chloro-9-phenyl-9h-purine-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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